(3E)-5-bromo-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a phenyl group attached to the imino group at the 3rd position, and a dihydroindolone core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromoindole-2,3-dione with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired indolone derivative. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted indolone derivatives.
Scientific Research Applications
(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2,3-dione: A precursor in the synthesis of (3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE.
3-Phenylindole: A structurally similar compound with a phenyl group attached to the indole core.
2,3-Dihydro-1H-indol-2-one: The core structure of the compound without the bromine and phenylimino groups.
Uniqueness
(3E)-5-BROMO-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the phenylimino group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H9BrN2O |
---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
5-bromo-3-phenylimino-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrN2O/c15-9-6-7-12-11(8-9)13(14(18)17-12)16-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) |
InChI Key |
GRUPAXFSOQXVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.